molecular formula C12H23O7PS B12791636 Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- CAS No. 17743-79-2

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)-

Cat. No.: B12791636
CAS No.: 17743-79-2
M. Wt: 342.35 g/mol
InChI Key: HBEQFTAWJVJQSJ-UHFFFAOYSA-N
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Description

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanedioic acid backbone with diethoxyphosphinyl and thio groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- typically involves the esterification of butanedioic acid with diethyl phosphorothioate. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction temperatures, pressures, and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thio groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines

Scientific Research Applications

Chemistry

In chemistry, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for creating complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biochemical pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.

Industry

In industrial applications, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their activity and function. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: Lacks the diethoxyphosphinyl and thio groups, making it less reactive in certain chemical reactions.

    Phosphorothioic acid, diethyl ester: Contains a phosphorothioate group but lacks the butanedioic acid backbone, resulting in different reactivity and applications.

    Succinic acid, diethyl ester: Similar backbone but without the phosphinyl and thio modifications, leading to different chemical properties.

Uniqueness

Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.

Properties

CAS No.

17743-79-2

Molecular Formula

C12H23O7PS

Molecular Weight

342.35 g/mol

IUPAC Name

diethyl 2-diethoxyphosphorylsulfanylbutanedioate

InChI

InChI=1S/C12H23O7PS/c1-5-16-11(13)9-10(12(14)17-6-2)21-20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3

InChI Key

HBEQFTAWJVJQSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OCC)OCC

Origin of Product

United States

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